molecular formula C11H12O3 B8403398 2-Acetoxyphenyl allyl ether

2-Acetoxyphenyl allyl ether

Cat. No. B8403398
M. Wt: 192.21 g/mol
InChI Key: OXFDUUKRYUPGGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetoxyphenyl allyl ether is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Acetoxyphenyl allyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetoxyphenyl allyl ether including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Acetoxyphenyl allyl ether

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

(2-prop-2-enoxyphenyl) acetate

InChI

InChI=1S/C11H12O3/c1-3-8-13-10-6-4-5-7-11(10)14-9(2)12/h3-7H,1,8H2,2H3

InChI Key

OXFDUUKRYUPGGH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1OCC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 10.7 g of catechol, 17.3 g of catechol diacetate, 34.5 g of potassium carbonate, 30.3 g of allyl bromide and 200 ml of acetone was refluxed for 5 hours. The reaction mixture was filtered, and the filtrate was concentrated and purified by column chromatography to give 26.5 g (yield 71%) of 2-acetoxyphenyl allyl ether as a pale yellow liquid. Ten grams of this liquid was heated at 220° to 230° C. for 1.5 hours. After cooling, the reaction mixture was purified by column chromatography to give 6.5 g (yield 65%) of 2-acetoxy-6-allylphenol as a pale yellow liquid. Then, 3.0 g of this liquid and 12 ml of an acetic acid solution of 25% hydrobromic acid were reacted at 70° C. for 6 hours. The reaction mixture was poured into ice water, neutralized with an aqueous solution of sodium bicarbonate, and extracted with ethyl acetate. The concentrate was hydrolyzed with potassium hydroxide and aqueous ethanol, and worked up in a customary manner. The product was then purified by column chromatography to give 0.7 g (yield 31%) of the desired product as a pale yellow liquid.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
34.5 g
Type
reactant
Reaction Step One
Quantity
30.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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